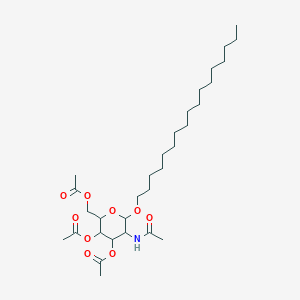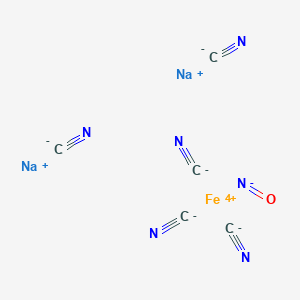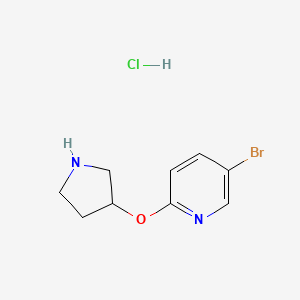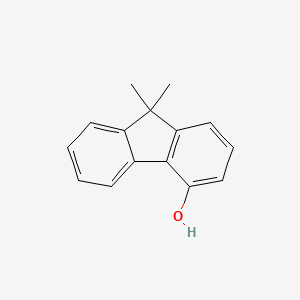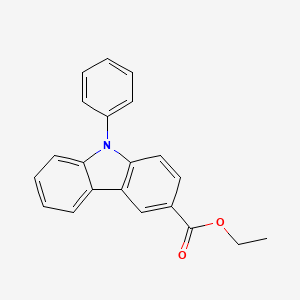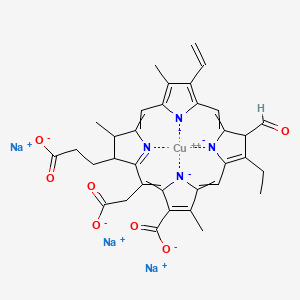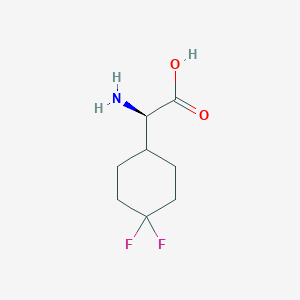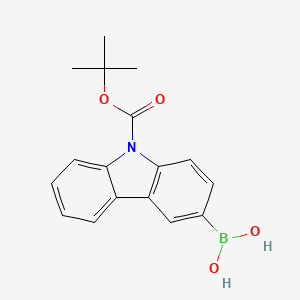
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is an organoboron compound that features a carbazole core substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid typically involves the borylation of a carbazole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols (from oxidation), and various substituted carbazole derivatives (from substitution reactions).
Scientific Research Applications
Chemistry
In chemistry, (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials .
Biology and Medicine
They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable carbon-carbon bonds makes it a valuable component in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(10-Phenylanthracen-9-yl)boronic acid: Another boronic acid derivative with a different aromatic core.
4-(N-Boc-amino)phenylboronic acid: A boronic acid with a Boc-protected amino group.
Uniqueness
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is unique due to its carbazole core, which imparts specific electronic and steric properties. The presence of the Boc protecting group also adds versatility, allowing for selective deprotection and further functionalization .
Properties
Molecular Formula |
C17H18BNO4 |
|---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
[9-[(2-methylpropan-2-yl)oxycarbonyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C17H18BNO4/c1-17(2,3)23-16(20)19-14-7-5-4-6-12(14)13-10-11(18(21)22)8-9-15(13)19/h4-10,21-22H,1-3H3 |
InChI Key |
OMXIPYDMNWJGIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
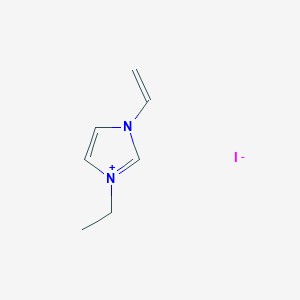
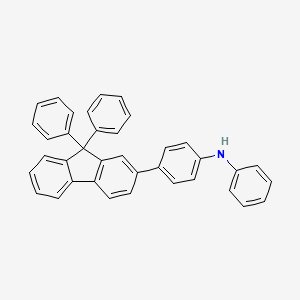
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)
